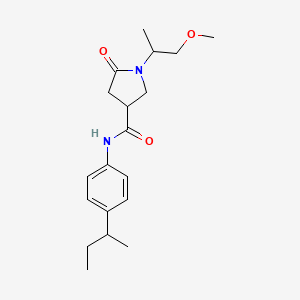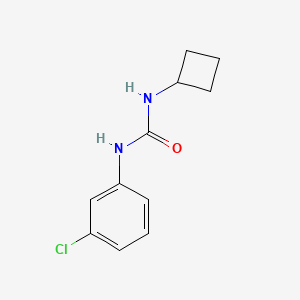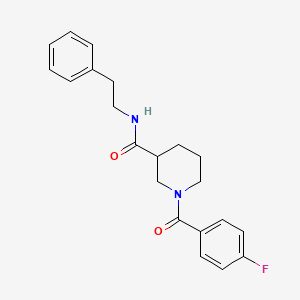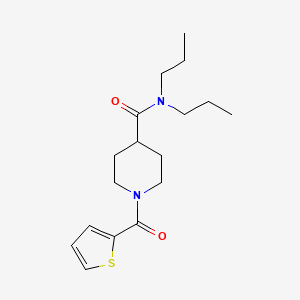
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule drug that is currently being investigated for its potential use in treating various diseases. The compound was first synthesized by Bristol-Myers Squibb in 2016 and has since undergone extensive research to determine its mechanism of action and potential applications.
Wirkmechanismus
The precise mechanism of action of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in the regulation of various biological processes, including glucose metabolism and immune function. By inhibiting this enzyme, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide may be able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and modulating immune function. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the production of regulatory T cells, which play a role in immune tolerance and preventing autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for DPP-4, which makes it a potentially safer and more effective drug compared to other DPP-4 inhibitors. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is that it has only been tested in preclinical studies and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound could be further investigated for its potential use in cancer therapy, particularly in combination with other chemotherapy agents. Finally, future studies could focus on optimizing the synthesis process for N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide to improve yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential for use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(4-sec-butylphenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapy agent.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-5-13(2)15-6-8-17(9-7-15)20-19(23)16-10-18(22)21(11-16)14(3)12-24-4/h6-9,13-14,16H,5,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZMEWHARSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4649094.png)
![7-(2-furyl)-2-mercapto-1-(2-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4649109.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B4649116.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4649129.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4649135.png)
![1,3,4,9-tetramethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4649143.png)

![dimethyl 5-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4649163.png)


![3-(4-acetylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4649184.png)

